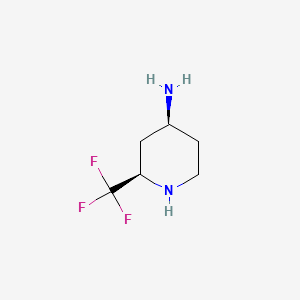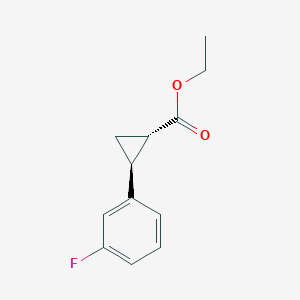
trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a cyclopropane ring attached to a carboxylate group and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 3-fluorostyrene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and solvent, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions: trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to investigate the effects of fluorinated cyclopropane derivatives on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide rigidity and influence the compound’s binding affinity. The ester group may undergo hydrolysis to release the active carboxylate form, which can interact with enzymes and receptors.
類似化合物との比較
- trans-Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate
- trans-Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropanecarboxylate
- Ethyl 2-formyl-1-cyclopropanecarboxylate
Comparison: Compared to similar compounds, trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior. The presence of the fluorine atom in the meta position (3-position) can influence the electronic properties and steric interactions, making it distinct from its ortho (2-position) and para (4-position) analogs.
特性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
ethyl (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 |
InChIキー |
AULAXUOXHOEPKW-MNOVXSKESA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC(=CC=C2)F |
正規SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



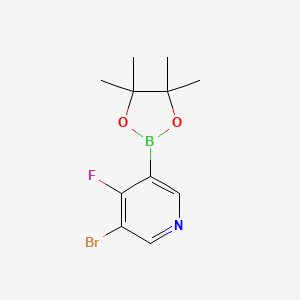
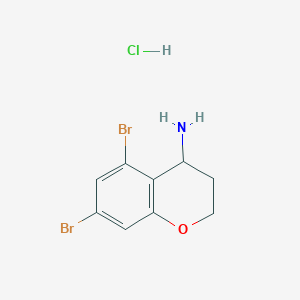

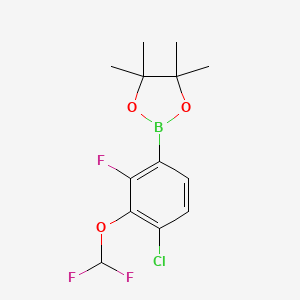
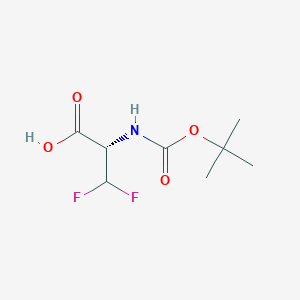
![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)



![8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14031485.png)
![Dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B14031491.png)

